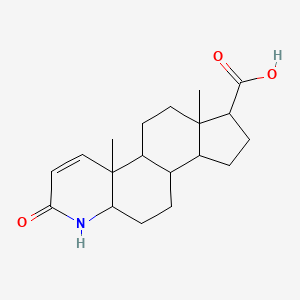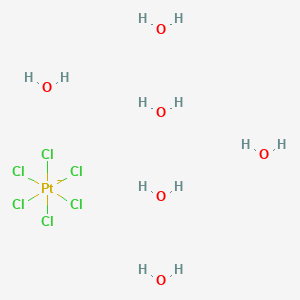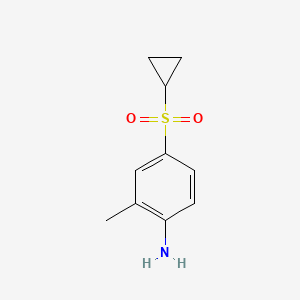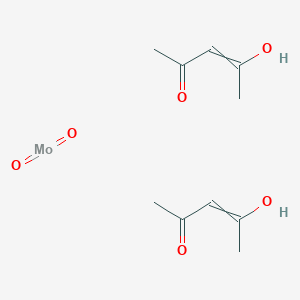
3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid is a synthetic compound known for its role as an intermediate in the synthesis of Finasteride, a 5alpha-reductase inhibitor. This compound is significant in the treatment of conditions such as benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid involves multiple steps, starting from steroidal precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the desired purity levels, often exceeding 98% .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which are often used as intermediates in further synthetic processes .
Applications De Recherche Scientifique
3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme inhibition and metabolic pathways.
Medicine: Integral in the development of drugs like Finasteride, which is used to treat various androgen-related disorders.
Industry: Employed in the production of pharmaceuticals and other bioactive compounds
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby alleviating conditions caused by excessive androgen activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dutasteride: Another 5alpha-reductase inhibitor with a similar mechanism of action.
Finasteride: The direct product synthesized using 3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid.
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A methyl ester derivative used in similar applications
Uniqueness
This compound is unique due to its specific structural features that make it an effective intermediate in the synthesis of Finasteride. Its ability to undergo various chemical transformations also adds to its versatility in synthetic chemistry .
Propriétés
IUPAC Name |
9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDESQZBVTKLIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)

![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)


![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)


![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)


![2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine](/img/structure/B12507630.png)
![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)

